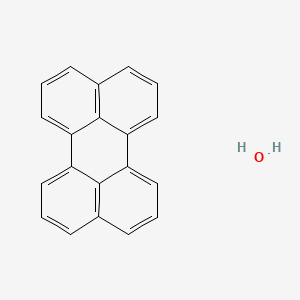
Perylene water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene water is typically synthesized by reacting perylene dianhydride with aliphatic amines. This reaction can be carried out at temperatures ranging from 20 to 60 degrees Celsius using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in solvents like dimethylformamide or dimethyl sulfoxide . Another method involves incorporating ionic or non-ionic substituents with multiple polar groups into the bay-region, imide, or ortho-positions of perylenediimides .
Industrial Production Methods: Industrial production of this compound often involves the “Langhals method,” which reacts perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines in molten imidazole at temperatures between 140 and 180 degrees Celsius, using zinc acetate as a catalyst . This method is known for its reliability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Perylene water undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced by alkali metals to form deeply colored radical anions and dianions . It also participates in photochemical transformations, such as forming molecular photocatalysts for hydrogen evolution reactions in the presence of platinum salts and sunlight .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkali metals for reduction and platinum salts for photochemical transformations . The conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 180 degrees Celsius .
Major Products: The major products formed from these reactions include radical anions, dianions, and molecular photocatalysts .
Scientific Research Applications
Perylene water has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and in the development of dyes and pigments . In biology and medicine, it is employed in bioimaging, biosensing, and photodynamic therapy due to its high fluorescence intensity and biocompatibility . Industrially, it is used in the production of organic photoconductors and as a blue-emitting dopant material in organic light-emitting diodes .
Mechanism of Action
The mechanism of action of perylene water involves its unique optical properties. For instance, in pH probing, perylene diimide-based molecules exhibit changes in color and fluorescence in response to pH variations . In photocatalytic applications, perylene diimide derivatives facilitate charge separation and energy storage due to their long excited-state lifetimes .
Comparison with Similar Compounds
Perylene water is often compared with other polycyclic aromatic hydrocarbons like naphthalene and anthracene. Unlike these compounds, this compound has higher fluorescence intensity and better photostability . Similar compounds include perylenemonoimide and other perylenediimide derivatives, which share similar optical properties but differ in their solubility and functionalization .
List of Similar Compounds
- Perylenemonoimide
- Naphthalene
- Anthracene
- Other perylenediimide derivatives
This compound stands out due to its unique combination of high fluorescence intensity, photostability, and biocompatibility, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
195005-89-1 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
perylene;hydrate |
InChI |
InChI=1S/C20H12.H2O/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;/h1-12H;1H2 |
InChI Key |
XOEXCUULVHWLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















